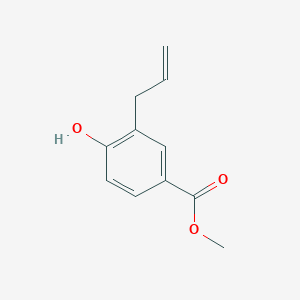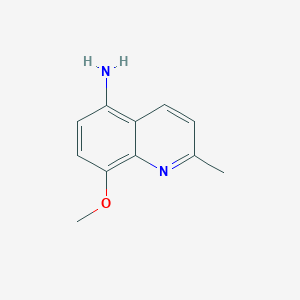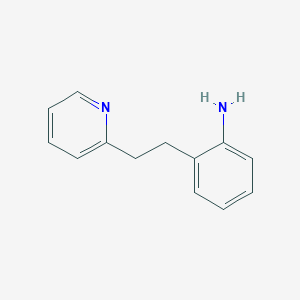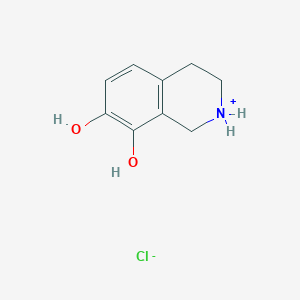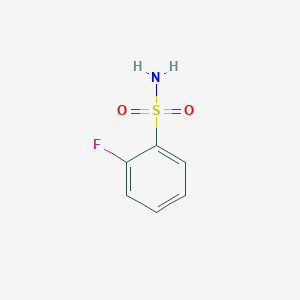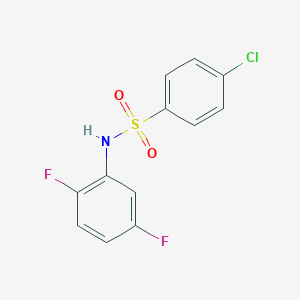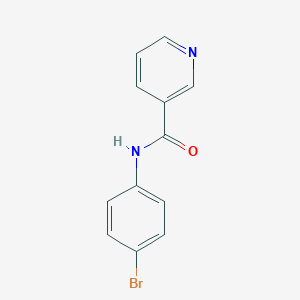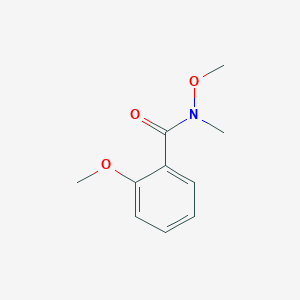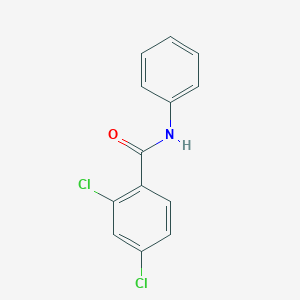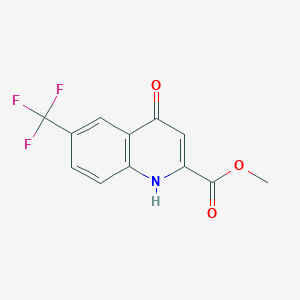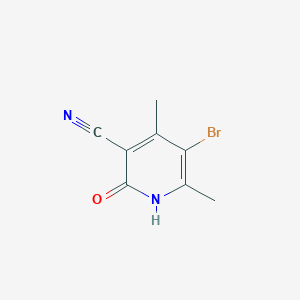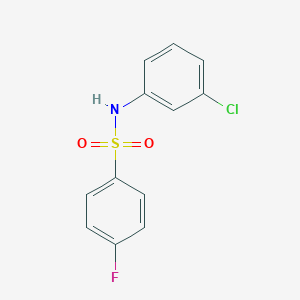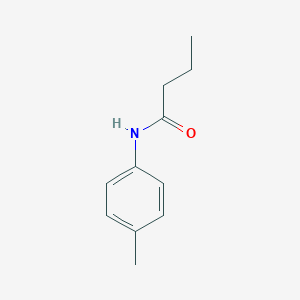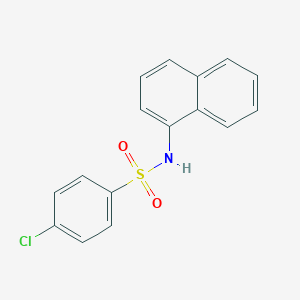![molecular formula C18H15NO B182654 N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide CAS No. 2428-32-2](/img/structure/B182654.png)
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) that has been extensively studied for its potential as an anti-cancer agent. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibiting HDAC activity can promote the expression of genes that are silenced in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide involves inhibition of HDAC activity, leading to increased acetylation of histone proteins and altered gene expression. N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide preferentially targets class I HDACs, which are overexpressed in many types of cancer. In addition to histone proteins, N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can also acetylate non-histone proteins, such as transcription factors and chaperones, leading to additional effects on gene expression and protein function.
Biochemische Und Physiologische Effekte
In addition to its effects on gene expression, N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide has been shown to have other biochemical and physiological effects. For example, N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is important for the stability and function of many client proteins, including oncogenic signaling proteins. N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can also inhibit the activity of DNA methyltransferases, enzymes that add methyl groups to DNA and can contribute to gene silencing in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and modified, allowing for structure-activity relationship studies. It has a well-defined mechanism of action that can be studied using biochemical and molecular biology techniques. It has also been extensively studied in preclinical models of cancer, providing a wealth of data on its anti-tumor activity and potential mechanisms of resistance.
One limitation of N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide is its relatively low potency compared to other HDAC inhibitors, such as vorinostat and romidepsin. This can make it challenging to achieve therapeutic concentrations in vivo without causing toxicity. Another limitation is its lack of selectivity for specific HDAC isoforms, which can lead to off-target effects and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide and related compounds. One area of interest is the development of more potent and selective HDAC inhibitors that can be used at lower doses and with fewer side effects. Another area of interest is the identification of biomarkers that can predict response to HDAC inhibitors, allowing for more personalized treatment approaches. Finally, there is interest in combining HDAC inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance anti-tumor activity and overcome resistance.
Synthesemethoden
The synthesis of N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide involves several steps, starting with the reaction of indene with formaldehyde to form 1-(2-hydroxyethyl)indene. This intermediate is then reacted with 4-(chloromethyl)phenylacetic acid to form the desired product, which is purified by recrystallization. The overall yield of the synthesis is around 10%.
Wissenschaftliche Forschungsanwendungen
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. In vitro studies have shown that N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, while sparing normal cells. In vivo studies have demonstrated anti-tumor activity in xenograft models, with minimal toxicity to the host.
Eigenschaften
CAS-Nummer |
2428-32-2 |
|---|---|
Produktname |
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide |
Molekularformel |
C18H15NO |
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15NO/c1-13(20)19-17-10-6-14(7-11-17)12-16-9-8-15-4-2-3-5-18(15)16/h2-12H,1H3,(H,19,20)/b16-12+ |
InChI-Schlüssel |
JOCHSLRZAFMTAV-FOWTUZBSSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



